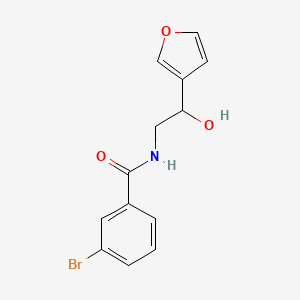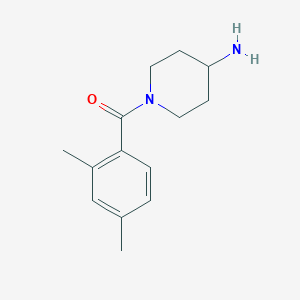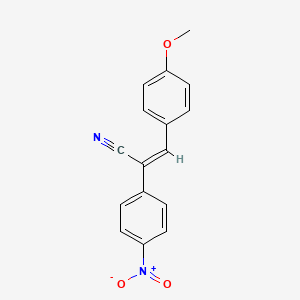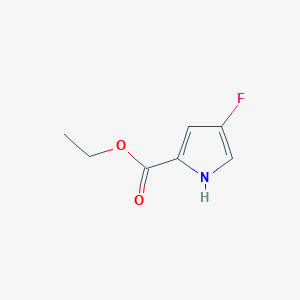![molecular formula C20H21N5O B2826030 3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291835-70-5](/img/structure/B2826030.png)
3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 3,4-dihydroisoquinoline, which is a type of isoquinoline . Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . This compound also contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds that consist of a 5-membered aromatic ring containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized using various methods. For instance, 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dihydroisoquinoline portion of the molecule would likely contribute to the rigidity of the molecule, while the 1,2,3-triazole ring could potentially participate in various interactions due to the presence of nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The 1,2,3-triazole ring is known to be relatively stable but can participate in various reactions under certain conditions .Mechanism of Action
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-13-7-8-17(11-14(13)2)21-19-18(22-24-23-19)20(26)25-10-9-15-5-3-4-6-16(15)12-25/h3-8,11H,9-10,12H2,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHMQXQQROHHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2825951.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2825953.png)
![{[(2-Benzoylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid ethyl ester](/img/structure/B2825954.png)
![N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2825955.png)
![N-[(4-methylbenzyl)oxy]urea](/img/structure/B2825957.png)




![(E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825964.png)

![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2825968.png)
